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Compound of Interest

Compound Name: (Tetrahydro-pyran-2-yl)-acetic acid

Cat. No.: B079629

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of (Tetrahydro-pyran-2-yl)-
acetic acid, a key heterocyclic compound relevant in medicinal chemistry and drug design.
Due to the limited availability of direct experimental spectra for (Tetrahydro-pyran-2-yl)-acetic
acid, this document presents a combination of predicted data for the target molecule alongside
experimentally-derived data for two structurally related analogues: (Tetrahydro-furan-2-yl)-
acetic acid and Cyclopentylacetic acid. This comparative approach allows for a robust
characterization and highlights the distinguishing spectroscopic features arising from the
different cyclic ether and cycloalkane moieties.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data points for (Tetrahydro-pyran-2-yl)-
acetic acid and its comparators. The data for (Tetrahydro-pyran-2-yl)-acetic acid is predicted
based on established spectroscopic principles and computational models, while the data for the
analogues is based on available experimental results.

Table 1: *H NMR Spectroscopic Data (Predicted and Experimental)
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Compound

Chemical Shift ()
of -COOH

Chemical Shift (8)
of a-protons to -
COOH

Chemical Shift (8)
of Protons on the
Ring

(Tetrahydro-pyran-2-
yl)-acetic acid
(Predicted)

~10-12 ppm (broad
singlet)

~2.4-2.6 ppm
(multiplet)

~1.4-1.8 ppm, ~3.4-
3.6 ppm, ~3.9-4.1
ppm (multiplets)

(Tetrahydro-furan-2-

yl)-acetic acid

~11.5 ppm (broad
singlet)

~2.6 ppm (multiplet)

~1.8-2.2 ppm, ~3.7-
4.0 ppm, ~4.1-4.3
ppm (multiplets)

Cyclopentylacetic acid

~11.0 ppm (broad
singlet)

~2.3 ppm (doublet)

~1.2-1.9 ppm
(multiplets)

Table 2: 13C NMR Spectroscopic Data (Predicted and Experimental)

Compound

Chemical Shift ()
of C=0

Chemical Shift ()
of a-carbon to -
COOH

Chemical Shift ()
of Carbons on the
Ring

(Tetrahydro-pyran-2-

~22,~25, ~30, ~68,

yl)-acetic acid ~175-180 ppm ~40-45 ppm
) ~75 ppm
(Predicted)
(Tetrahydro-furan-2- ~25, ~30, ~68, ~77
i ) ~177 ppm ~41 ppm
yl)-acetic acid ppm
Cyclopentylacetic acid  ~179 ppm ~43 ppm ~25, ~32, ~46 ppm

Table 3: IR Spectroscopic Data (Predicted and Experimental)
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O-H Stretch C=0 Stretch C-O Stretch

Compound . . . ] ]
(Carboxylic Acid) (Carboxylic Acid) (Ether/Ring)

Tetrahydro-pyran-2-
( Y Py ~2500-3300 cm~!

yl)-acetic acid ~1700-1725 cm~1 ~1080-1120 cm~1

) (broad)
(Predicted)
(Tetrahydro-furan-2- ~2500-3300 cm—*

i ) ~1710 cm—! ~1070 cm—!
yl)-acetic acid (broad)
] ] ~2500-3300 cm™1

Cyclopentylacetic acid ~1705 cm™1 N/A

(broad)

Table 4. Mass Spectrometry Data (Predicted and Experimental)

Molecular lon (M*) or [M- Key Fragmentation Peaks
Compound
H]~- (m/z)
(Tetrahydro-pyran-2-yl)-acetic
_ _ 144 (M+) 85 (loss of -CH2COOQH), 57, 45
acid (Predicted)
(Tetrahydro-furan-2-yl)-acetic
_ 130 (M+) 71 (loss of -CH2COOH), 59, 43
acid
Cyclopentylacetic acid 128 (M¥) 85, 69, 57, 41

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in
this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the carboxylic acid sample in approximately 0.6 mL
of a suitable deuterated solvent (e.g., CDCls, DMSO-de, or D20 with a pH adjustment).

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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» 'H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15
ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a
greater number of scans are typically required compared to *H NMR.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

» Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly employed. A small amount of the solid is placed directly on the ATR crystal.
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry
KBr and pressing the mixture into a thin, transparent disk. For liquid samples, a thin film can
be cast between two salt plates (e.g., NaCl or KBr).

¢ Instrumentation: Use a Fourier-Transform Infrared spectrometer.

o Data Acquisition: Record a background spectrum of the empty sample holder (or pure
solvent). Then, record the sample spectrum over the mid-infrared range (typically 4000-400
cm1).

» Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the
background spectrum and is typically presented in terms of transmittance or absorbance.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile, or a mixture with water).

e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Electron lonization (EI).

o Data Acquisition:

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Electron lonization (EI): Introduce the sample (often via a gas chromatograph) into the ion
source where it is bombarded with high-energy electrons, causing ionization and
fragmentation.

o Electrospray lonization (ESI): Infuse the sample solution into the ESI source where a high
voltage is applied to create a fine spray of charged droplets, leading to the formation of
gas-phase ions (often protonated [M+H]* or deprotonated [M-H]~ species).

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

o Data Interpretation: The resulting mass spectrum displays the relative abundance of ions at
different m/z values, providing information about the molecular weight and fragmentation
pattern of the compound.

Visualized Workflow and Pathways

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical
relationship for compound characterization.
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Caption: General workflow for the spectroscopic analysis and characterization of a chemical
compound.

(Tetrahydro-pyran-2-yl)-acetic acid

Spectroscopic Signatures

Molecular Properties

IR:
- Broad O-H stretch
- Strong C=0 stretch
- C-O ether stretch

NMR:
- Carboxylic acid proton (~10-12 ppm)
- Protons adjacent to ether oxygen

MS:
- Molecular ion peak at m/z 144
- Characteristic fragmentation (loss of side chain)

Molecular Formula Molecular Weight

144.17 g/mol

Click to download full resolution via product page

Caption: Key properties and expected spectroscopic features of (Tetrahydro-pyran-2-yl)-
acetic acid.

 To cite this document: BenchChem. [A Comparative Spectroscopic Guide to (Tetrahydro-
pyran-2-yl)-acetic acid and Analogues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079629#spectroscopic-analysis-and-
characterization-of-tetrahydro-pyran-2-yl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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